1-{2-O-acetyl-3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-5-iodopyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-{2-O-acetyl-3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-5-iodopyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes an iodopyrimidine core and a pentofuranosyl moiety with acetyl and methylphenylcarbonyl substituents
Preparation Methods
The synthesis of 1-{2-O-acetyl-3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-5-iodopyrimidine-2,4(1H,3H)-dione involves several steps:
Starting Materials: The synthesis begins with the preparation of the pentofuranosyl moiety, which is derived from ribose or a similar sugar.
Acetylation and Benzoylation: The hydroxyl groups on the sugar are protected by acetylation and benzoylation using acetic anhydride and benzoyl chloride, respectively.
Iodination: The iodopyrimidine core is introduced through a halogenation reaction, typically using iodine or an iodine-containing reagent.
Coupling Reaction: The protected sugar moiety is then coupled with the iodopyrimidine core under specific reaction conditions, often involving a base such as sodium hydride or potassium carbonate.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the process.
Chemical Reactions Analysis
1-{2-O-acetyl-3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-5-iodopyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodopyrimidine core can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetyl and benzoyl groups.
Hydrolysis: The ester bonds in the acetyl and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{2-O-acetyl-3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-5-iodopyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Synthetic Biology: The compound can be used as a building block for the synthesis of modified nucleotides and nucleosides, which are important in the development of novel genetic materials.
Chemical Biology: It serves as a probe for studying enzyme mechanisms and interactions with nucleic acids.
Mechanism of Action
The mechanism of action of 1-{2-O-acetyl-3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-5-iodopyrimidine-2,4(1H,3H)-dione involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. The iodopyrimidine core can form strong interactions with enzymes involved in DNA and RNA synthesis, leading to inhibition of these processes. Additionally, the acetyl and benzoyl groups may enhance the compound’s ability to penetrate cell membranes and reach its molecular targets.
Comparison with Similar Compounds
Similar compounds to 1-{2-O-acetyl-3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-5-iodopyrimidine-2,4(1H,3H)-dione include other nucleoside analogs such as:
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: This compound also features a ribofuranose moiety with acetyl and benzoyl groups, but lacks the iodopyrimidine core.
2’,3’-Dideoxyinosine (ddI): A nucleoside analog used as an antiviral agent, which lacks the complex substituents found in the target compound.
5-Iodo-2’-deoxyuridine (IdU): Another iodinated nucleoside analog used in antiviral and anticancer research.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H25IN2O9 |
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Molecular Weight |
648.4 g/mol |
IUPAC Name |
[4-acetyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C27H25IN2O9/c1-14-4-8-17(9-5-14)25(33)36-13-20-21(39-26(34)18-10-6-15(2)7-11-18)22(37-16(3)31)24(38-20)30-12-19(28)23(32)29-27(30)35/h4-12,20-22,24H,13H2,1-3H3,(H,29,32,35) |
InChI Key |
NRUPRHFQGBCWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)I)OC(=O)C)OC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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